An In-depth Technical Guide to (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery
An In-depth Technical Guide to (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery
CAS Number: 865139-18-0
Abstract
This technical guide provides a comprehensive overview of (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid, a sterically hindered organoboron compound of significant interest to researchers, scientists, and professionals in drug development. The strategic placement of methyl groups ortho to the boronic acid moiety imparts unique reactivity and selectivity in palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of complex biaryl structures. This guide details a proposed synthetic route, provides expected physicochemical and spectroscopic data, outlines a robust protocol for its application in Suzuki-Miyaura coupling, and discusses the broader implications of the resulting molecular scaffolds in medicinal chemistry.
Introduction: The Strategic Importance of Sterically Hindered Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast arsenal of boronic acids available to the synthetic chemist, sterically hindered variants, such as (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid, have emerged as powerful tools for accessing novel chemical space.[2] The ortho-methyl groups flanking the boronic acid functionality are not merely passive substituents; they play a crucial role in modulating the reactivity of the boron center. This steric hindrance can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, often leading to enhanced selectivity and the ability to construct tetra-ortho-substituted biaryl systems, which are challenging to synthesize via traditional methods.[3]
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[4] The introduction of steric bulk around the biaryl linkage can profoundly impact the pharmacological properties of a molecule by restricting bond rotation, thereby locking the molecule into a specific conformation that may be optimal for binding to a biological target. This guide will delve into the practical aspects of utilizing (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid to construct these valuable molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use in synthesis and for the unambiguous characterization of its products.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 865139-18-0 | [5][6] |
| Molecular Formula | C₁₅H₁₇BO₃ | [5] |
| Molecular Weight | 256.10 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid | General observation for arylboronic acids |
| Storage | Store in a cool, dry place under an inert atmosphere. Boronic acids are known to undergo dehydration to form boroxines. |
Spectroscopic Data (Predicted)
| Technique | Expected Data |
| ¹H NMR | * δ (ppm): ~7.5-7.3 (m, 5H, Ar-H of benzyl), ~6.7 (s, 2H, Ar-H), ~5.1 (s, 2H, OCH₂Ph), ~2.2 (s, 6H, Ar-CH₃), B(OH)₂ protons may be broad and exchangeable. |
| ¹³C NMR | * δ (ppm): ~160 (C-OBn), ~140 (C-B), ~137 (ipso-C of benzyl), ~129-127 (Ar-C of benzyl), ~115 (Ar-C), ~70 (OCH₂Ph), ~20 (Ar-CH₃). The carbon attached to boron may be broad or unobserved due to quadrupolar relaxation. |
| IR (cm⁻¹) | * ~3400-3200 (br, O-H stretch) , ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, 1480 (Ar C=C stretch), ~1350 (B-O stretch), ~1250 (C-O stretch). |
| Mass Spec. (ESI-MS) | * [M+H]⁺: 257.1343, [M+Na]⁺: 279.1163 |
Synthesis of (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid: A Proposed Protocol
The synthesis of (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid can be logically approached through a two-step sequence starting from commercially available 2,6-dimethylphenol. This proposed route involves the protection of the phenolic hydroxyl group, followed by bromination and a subsequent lithiation-borylation reaction.
Synthetic Workflow
Caption: Proposed synthetic workflow for (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(Benzyloxy)-2,6-dimethylbenzene
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To a stirred solution of 2,6-dimethylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
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To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 1-(benzyloxy)-2,6-dimethylbenzene.
Step 2: Synthesis of 1-Bromo-4-(benzyloxy)-3,5-dimethylbenzene
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Dissolve 1-(benzyloxy)-2,6-dimethylbenzene (1.0 eq) in acetonitrile.
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Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Once the starting material is consumed, remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify by recrystallization or flash column chromatography to obtain 1-bromo-4-(benzyloxy)-3,5-dimethylbenzene.
Step 3: Synthesis of (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid
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To a flame-dried, three-necked flask under an argon atmosphere, add 1-bromo-4-(benzyloxy)-3,5-dimethylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
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To this solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
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Stir the biphasic mixture vigorously for 1 hour.
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Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by trituration.
Application in Suzuki-Miyaura Cross-Coupling Reactions
(4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid is an excellent coupling partner for the synthesis of sterically encumbered biaryl compounds. The following is a representative protocol for its use in a Suzuki-Miyaura reaction with an aryl bromide.
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
-
In a flame-dried Schlenk tube, combine (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid (1.2 eq), the desired aryl bromide (1.0 eq), and potassium carbonate (2.0 eq).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the tube with argon three times.
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Add a degassed solvent system, such as a 4:1 mixture of toluene and water.
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Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Significance in Drug Discovery and Development
The biaryl structures synthesized using (4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid are of considerable interest in medicinal chemistry. The presence of the benzyloxy group offers a versatile handle for further functionalization. For instance, debenzylation can reveal a phenol, which can be a key pharmacophoric feature or a site for further elaboration.
The steric hindrance provided by the ortho-methyl groups can lead to atropisomerism, where rotation around the aryl-aryl single bond is restricted. This can result in stable, non-interconverting rotational isomers (atropisomers), each of which can have distinct biological activities. The ability to synthesize and isolate these specific atropisomers is a powerful strategy in modern drug design for optimizing potency and selectivity.[9]
Furthermore, the introduction of the 2,6-dimethylphenyl moiety can enhance the metabolic stability of a drug candidate by sterically shielding potentially labile positions from enzymatic degradation. This can lead to improved pharmacokinetic properties, such as a longer half-life in the body.
Conclusion
(4-(Benzyloxy)-2,6-dimethylphenyl)boronic acid is a valuable and versatile building block for the synthesis of complex, sterically hindered biaryl compounds. Its unique structural features provide chemists with a powerful tool to explore novel chemical space and to fine-tune the conformational and metabolic properties of drug candidates. The synthetic and application protocols detailed in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development programs.
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